4-Amino-3-ethynyl-5-methylbenzonitrile
Description
Properties
CAS No. |
1240113-19-2 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-amino-3-ethynyl-5-methylbenzonitrile |
InChI |
InChI=1S/C10H8N2/c1-3-9-5-8(6-11)4-7(2)10(9)12/h1,4-5H,12H2,2H3 |
InChI Key |
LFOUFFWSQJONSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C#C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-ethynyl-5-methylbenzonitrile typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-ethynyl-5-methylbenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions may include the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
4-Amino-3-ethynyl-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-ethynyl-5-methylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
4-Amino-3-methylbenzonitrile (CAS 78881-21-7)
- Substituents: Amino (4-position), methyl (3-position).
- Molecular Formula : C₈H₈N₂; MW : 132.16 g/mol .
- Key Differences: The absence of an ethynyl group limits applications in click chemistry or cross-coupling reactions. Lower molecular weight (132.16 vs. ~143 g/mol for the target compound) may influence crystallization behavior.
- Applications : Intermediate in pharmaceutical synthesis; used in studies requiring mild electron-donating substituents .
4-Amino-5-methyl-3-nitrobenzonitrile (CAS 468741-02-8)
- Substituents: Amino (4-position), nitro (-NO₂, 3-position), methyl (5-position).
- Molecular Formula : C₈H₇N₃O₂; MW : 177.16 g/mol .
- Key Differences: The nitro group strongly withdraws electrons, increasing electrophilicity at the nitrile compared to the ethynyl-substituted target. Higher molecular weight (177.16 g/mol) due to the nitro group. Potential instability under reducing conditions (nitro → amine conversion).
- Applications : Likely used as a precursor for amine synthesis via nitro reduction .
2-Amino-4-chloro-5-methylbenzonitrile (CAS 289686-80-2)
- Substituents: Amino (2-position), chloro (-Cl, 4-position), methyl (5-position).
- Molecular Formula : C₈H₇ClN₂; MW : 168.61 g/mol .
- Amino group at the 2-position may sterically hinder meta-substitution reactions compared to the target’s 4-amino group.
- Applications: Potential use in agrochemicals or as a ligand in metal-organic frameworks .
3-(Aminomethyl)benzonitrile (CAS 10406-24-3)
- Substituents: Aminomethyl (-CH₂NH₂, 3-position).
- Molecular Formula : C₈H₈N₂; MW : 132.16 g/mol .
- Key Differences: The flexible aminomethyl group enables diverse functionalization (e.g., Schiff base formation), unlike the rigid ethynyl group. Similar molecular weight to 4-Amino-3-methylbenzonitrile but distinct electronic properties due to the primary amine.
- Applications : Building block for polymers or bioactive molecules .
Data Table: Comparative Analysis of Benzonitrile Derivatives
*Hypothetical data inferred from structural analogs.
Biological Activity
4-Amino-3-ethynyl-5-methylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H9N
- Molecular Weight : 155.19 g/mol
The compound features a benzonitrile core with an ethynyl group and an amino group, which are critical for its biological activity.
1. Receptor Interaction
This compound has been studied for its interaction with various receptors, particularly those involved in neurological pathways. Its structural modifications allow it to act as a selective ligand for certain receptors, potentially influencing neurotransmitter release and neuronal excitability.
2. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress-related cellular damage. This activity is crucial in neuroprotection and could have implications in treating neurodegenerative diseases.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This property is significant for developing treatments for conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Receptor Binding | Moderate affinity for P2X receptors | |
| Antioxidant Activity | Significant reduction in ROS levels | |
| Anti-inflammatory | Decreased IL-1β production |
Case Study 1: Neuroprotective Effects
In a study involving mouse models of ischemic stroke, this compound demonstrated neuroprotective effects by reducing infarct size and improving neurological scores. The mechanism was attributed to its ability to inhibit excitotoxicity mediated by glutamate receptors.
Case Study 2: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory properties of this compound revealed that it effectively reduced the expression of inflammatory markers in macrophages exposed to lipopolysaccharide (LPS). This suggests potential therapeutic applications in autoimmune diseases.
Research Findings
Recent research has highlighted the compound’s potential as a lead candidate for drug development targeting neurological disorders. Its ability to interact with specific receptors and modulate inflammatory responses positions it as a promising agent in pharmacotherapy.
Future Directions
Further studies are warranted to explore:
- The full spectrum of receptor interactions.
- Long-term effects on neuronal health.
- Potential side effects and toxicity profiles.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Amino-3-ethynyl-5-methylbenzonitrile?
The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the ethynyl group. Key parameters include:
- Temperature : Maintain 80–100°C to balance reaction rate and byproduct suppression.
- Solvent : Use polar aprotic solvents (e.g., DMF or dichloromethane) to stabilize intermediates .
- Catalyst : Pd(PPh₃)₄ or CuI/Et₃N systems enhance regioselectivity for ethynylation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves nitrile and amino byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and ethynyl (C≡C stretch ~2100 cm⁻¹) groups.
- ¹H/¹³C NMR : Identify substituent environments (e.g., methyl at δ 2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- HRMS : Validate molecular weight (expected [M+H]⁺ = 173.1 g/mol) and isotopic patterns .
Q. How does the ethynyl group influence biological activity in preliminary assays?
The ethynyl moiety enhances π-π stacking with aromatic residues in enzymes, improving binding affinity. For example:
- In vitro enzyme inhibition : Use fluorescence quenching assays to monitor interactions with cytochrome P450 isoforms .
- Hydrogen bonding : The amino group forms H-bonds with catalytic residues (e.g., in kinase targets), while the ethynyl group stabilizes hydrophobic pockets .
Advanced Research Questions
Q. How can computational methods predict the electronic effects of substituents on reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess electron density distribution. The ethynyl group withdraws electrons, polarizing the benzene ring and directing electrophilic substitution to the para position .
- Molecular docking : Simulate binding modes with proteins (e.g., EGFR kinase) to prioritize synthetic analogs with improved steric complementarity .
Q. What strategies resolve contradictions in reported solubility and stability data?
Discrepancies often arise from solvent polarity and pH variations. To address this:
- Solubility profiling : Use shake-flask methods in buffers (pH 2–12) and track degradation via HPLC .
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor nitrile hydrolysis using LC-MS .
Q. How to design kinetic studies for ethynyl-group reactions in catalytic systems?
- Variable-time NMR : Track ethynyl coupling kinetics under varying Pd catalyst loadings (0.5–5 mol%).
- Isotopic labeling : Use ¹³C-ethynyl precursors to trace regioselectivity in cross-coupling reactions .
Methodological Notes
- Avoiding byproducts : Pre-functionalize the benzene ring with methyl and amino groups before ethynylation to reduce steric clashes .
- Crystallography : Submit purified samples for X-ray diffraction (CCDC deposition) to resolve ambiguities in bond angles and torsional strain .
- Biological assays : Pair SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to distinguish binding affinity (Kd) from enthalpy-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
